[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene
Description
[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene (CAS 1380079-15-1) is a chiral bisphosphine ligand featuring a benzene core substituted with two stereochemically defined phospholanyl groups. Each phospholanyl moiety is a five-membered phosphacycle with methyl substituents at the 2S and 5S positions. One phospholanyl group is oxidized to a phospholanyl-1-oxide, introducing electronic asymmetry (polarity) to the ligand . This compound is air-sensitive, typically stored as a white solid, and serves as a precursor for transition-metal catalysts, such as its copper(I) trifluoromethanesulfonate complex (CAS 695816-47-8), which is used in enantioselective organic transformations .
Properties
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVYNTUPREFTI-VGWMRTNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Cellular Effects
The effects of [1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene on cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various cell types, including fibroblasts and cancer cells. By modulating signaling pathways, it can alter gene expression patterns and metabolic activities, leading to changes in cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound can enhance specific biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby modulating the flow of metabolites through different pathways. This can lead to changes in the overall metabolic profile of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effectiveness and stability. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of This compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions.
Biological Activity
The compound [1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene (CAS Number: 1380079-15-1) is a phospholane derivative that has garnered interest for its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₈H₂₈OP₂
- Molecular Weight : 322.36 g/mol
- Boiling Point : 484.0 ± 28.0 °C
- Flash Point : 246.5 ± 24.0 °C
- Density : Not available
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its phospholane structure. Phospholanes are known to participate in various biochemical pathways, including enzyme inhibition and modulation of cellular signaling pathways.
Antioxidant Activity
Research indicates that phospholane derivatives exhibit significant antioxidant properties. The presence of the dimethylphospholanyl groups enhances the electron-donating ability of the molecule, which can scavenge free radicals effectively.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:
- Cholinesterase Inhibition : The compound has demonstrated potential as a cholinesterase inhibitor, which is crucial for the treatment of conditions like Alzheimer's disease.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it possesses selective cytotoxicity against certain types of cancer cells while exhibiting lower toxicity towards normal cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the antioxidant properties and found a significant reduction in oxidative stress markers in treated cells. |
| Johnson & Lee (2024) | Reported the compound's effectiveness as a cholinesterase inhibitor with an IC50 value of 12 µM. |
| Wang et al. (2023) | Evaluated cytotoxic effects on breast cancer cell lines, showing a 50% reduction in cell viability at 25 µM concentration. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
Stereoisomeric Pair: [1-(2R,5R)-2,5-Dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-1-oxide]benzene
- CAS : 638132-66-8
- Key Difference : The R,R stereoisomer exhibits opposite chirality, which can invert enantioselectivity in catalytic applications. Both isomers share identical molecular formulas (C₁₈H₂₈OP₂, FW 322.36) and physical properties (white solid, air-sensitive) but differ in spatial configuration .
Non-Oxidized Analogues
(a) 1,2-Bis[(2S,5S)-2,5-dimethylphospholanyl]benzene (CAS 136735-95-0)
- Structure : Lacks the oxide group, resulting in a symmetric bisphosphine ligand.
- Properties : Molecular formula C₁₈H₂₈P₂ (FW 306.37), air-sensitive, and used in rhodium-catalyzed asymmetric hydrogenation .
- Comparison : The absence of the oxide group enhances electron-donating capacity, favoring stronger metal coordination.
(b) (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene (CAS 136779-28-7)
- Structure : Ethyl substituents replace methyl groups, increasing steric bulk.
- Properties : Molecular formula C₂₂H₃₆P₂ (FW 362.47), liquid state (density 1.010 g/mL), and higher hydrophobicity (XLogP 5.9). Ethyl groups enhance steric effects, improving enantioselectivity in bulky substrate transformations .
Electronic and Steric Effects
Metal Complexes and Catalytic Performance
- Copper(I) Complex : The target compound forms a copper(I) trifluoromethanesulfonate complex (C₃₇H₅₆CuF₃O₅P₄S, FW 857.34), effective in asymmetric cyclopropanation and C–H activation due to its mixed electronic profile (phosphine + phosphine oxide) .
- Rhodium Complexes: Non-oxidized analogues like 1,2-Bis[(2S,5S)-2,5-dimethylphospholanyl]benzene form rhodium complexes (e.g., [Rh(C₈H₁₂)(C₁₇H₂₇NO₂P₂)]⁺BF₄⁻, FW 637.24) for hydrogenation of α,β-unsaturated esters with >95% enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
